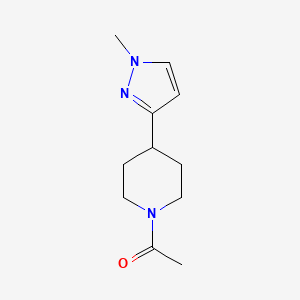

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone

Description

1-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1-methylpyrazole moiety and at the 1-position with an acetyl (ethanone) group.

Properties

IUPAC Name |

1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9(15)14-7-3-10(4-8-14)11-5-6-13(2)12-11/h5-6,10H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTVPXQLATYTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=NN(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 1-methyl-1H-pyrazole with a piperidine derivative under controlled conditions. One common method includes:

Starting Materials: 1-methyl-1H-pyrazole and 4-piperidone.

Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or piperidine rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole or piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₃N₃O

- Molecular Weight : 179.22 g/mol

- IUPAC Name : 1-(1-Methyl-1H-pyrazol-3-yl)-4-piperidinone

- Appearance : Powder

The structure of the compound features a piperidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone, exhibit notable antimicrobial properties. A review highlighted that pyrazole derivatives are effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.

Anticancer Properties

Recent studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. The compound's structural features may enhance its interaction with biological targets involved in cancer progression. For instance, multicomponent reactions involving pyrazole derivatives have yielded compounds with significant anticancer activity .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, pyrazole derivatives are known for their anti-inflammatory properties. The inhibition of inflammatory pathways by these compounds could lead to therapeutic applications in treating chronic inflammatory diseases .

Synthetic Applications

The synthesis of 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone can be achieved through various multicomponent reactions, which are advantageous for creating complex molecules efficiently. The use of catalysts such as piperidine has been reported to facilitate these reactions, yielding high purity products in short reaction times .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized pyrazole derivatives against several bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In vitro studies demonstrated that specific pyrazole derivatives could inhibit the proliferation of cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis, suggesting that these compounds could serve as lead candidates for further drug development .

Mechanism of Action

The mechanism of action of 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, modulating their activity. The piperidine ring provides additional binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s piperidine-pyrazole core is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties:

Key Observations :

- Aromatic Substituents : Chlorophenyl () or ethoxyphenyl () groups increase hydrophobicity and may improve membrane permeability.

- Backbone Variations : Piperazine analogs () introduce additional nitrogen atoms, altering hydrogen-bonding capacity compared to piperidine-based compounds.

Characterization Techniques

- Spectroscopy : IR and NMR (1H, 13C) are standard for confirming functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ in IR; acetyl CH3 at δ 2.4–2.5 ppm in 1H NMR) .

- Mass Spectrometry : Used to verify molecular weights (e.g., m/z 313.15 for oxadiazole derivatives in ).

Solubility and Stability

- Hydrophobic Groups : Chlorophenyl () or thiophene () substituents reduce aqueous solubility but improve lipid bilayer penetration.

- Isomerization: Variable-temperature NMR studies (e.g., ) reveal that ethanone-linked compounds undergo isomerization with energy barriers (~67 kJ/mol), affecting conformational stability.

Biological Activity

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive review of its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₃N₃O |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 1538024-17-7 |

| IUPAC Name | 1-(1-Methyl-1H-pyrazol-3-yl)-4-piperidinone |

| Appearance | Powder |

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone have shown efficacy against various human cancer cell lines. One study reported that certain pyrazole derivatives inhibited the activity of Poly (ADP-Ribose) Polymerase (PARP), which is crucial in DNA repair mechanisms. The inhibition of PARP leads to increased apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Antimicrobial Activity

Compounds containing the pyrazole moiety have been noted for their antimicrobial properties. Research indicates that certain synthesized pyrazole carboxamides exhibited notable antifungal activity against various pathogens, suggesting that 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone may possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural variations. For example, modifications in the piperidine ring or the introduction of different substituents on the pyrazole ring can enhance or diminish the biological efficacy of these compounds. A study highlighted that specific substitutions led to improved IC50 values against target enzymes, indicating a strong relationship between structure and activity .

Case Study 1: Anticancer Efficacy

A series of experiments were conducted to evaluate the anticancer efficacy of various pyrazole derivatives, including those related to 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone. The results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial potential of synthesized pyrazoles. The results demonstrated that certain derivatives exhibited significant activity against pathogenic fungi and bacteria, suggesting their potential use as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.